3-Ethyl-2,5-dimethylpyrazine-d5
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Overview
Description
3-Ethyl-2,5-dimethylpyrazine-d5 is a deuterated analog of 3-Ethyl-2,5-dimethylpyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and tracing studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from L-threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. The aminoacetone is supplied by L-threonine 3-dehydrogenase using L-threonine as a substrate via 2-amino-3-ketobutyrate. Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-threonine when CoA is at low concentrations .
Industrial Production Methods
The industrial production of 3-Ethyl-2,5-dimethylpyrazine-d5 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,5-dimethylpyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated pyrazine derivatives .
Scientific Research Applications
3-Ethyl-2,5-dimethylpyrazine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Studied for its role as a chemical transmitter in living organisms, influencing behaviors and physiological responses.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases like Alzheimer’s and tuberculosis.
Industry: Utilized in the flavor and fragrance industry due to its presence in various foods and its impact on sensory properties
Mechanism of Action
The mechanism of action of 3-Ethyl-2,5-dimethylpyrazine-d5 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a chemical transmitter by binding to receptors and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethyl-3-ethylpyrazine
Comparison
3-Ethyl-2,5-dimethylpyrazine-d5 is unique due to its deuterated labeling, which provides enhanced stability and allows for precise analytical studies. Compared to other similar compounds, it offers distinct advantages in tracing and quantitation applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
141.22 g/mol |
IUPAC Name |
2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
WHMWOHBXYIZFPF-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C |
Canonical SMILES |
CCC1=NC(=CN=C1C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.